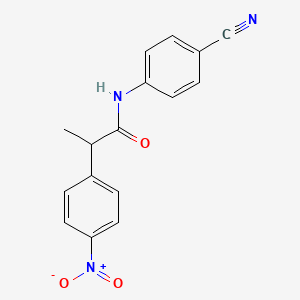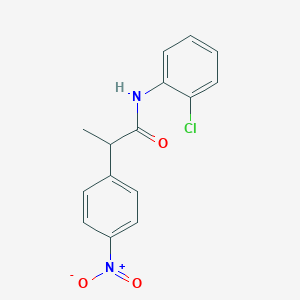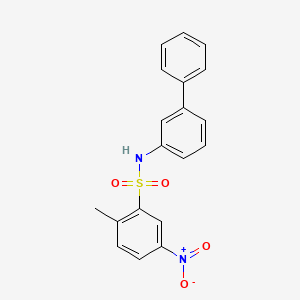![molecular formula C22H34N4 B4077220 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine](/img/structure/B4077220.png)
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine
描述
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a phenylethyl group, a methyl group, and a propyl chain linked to a dimethylpyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine typically involves multiple steps:
Formation of the 3,5-dimethylpyrazole moiety: This can be achieved by the condensation of acetylacetone with hydrazine.
Alkylation of the pyrazole: The pyrazole can be alkylated using a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like potassium tert-butoxide.
Formation of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, aniline, and acetone.
Coupling of the pyrazole and piperidine moieties: The final step involves coupling the alkylated pyrazole with the piperidine derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can act as a chelating agent, binding to metal ions and altering their reactivity . The piperidine ring can interact with biological receptors, potentially modulating their activity.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in coordination chemistry.
N-methylpiperidine: A simpler piperidine derivative used in organic synthesis.
Phenylethylamine: A simpler amine used in various chemical and biological applications.
Uniqueness
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine is unique due to its combination of a pyrazole moiety, a piperidine ring, and a phenylethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4/c1-19-17-20(2)26(23-19)15-8-13-24(3)22-11-7-14-25(18-22)16-12-21-9-5-4-6-10-21/h4-6,9-10,17,22H,7-8,11-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKIBUIFGVLLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN(C)C2CCCN(C2)CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4077150.png)

![7-[3-(1,3-benzothiazol-2-yl)propanoyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4077165.png)
![oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B4077176.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4077185.png)

![1-[2-(3-methyl-4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4077203.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4077213.png)

![N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4077240.png)
![methyl 4-(methylthio)-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}butanoate](/img/structure/B4077245.png)
![methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4077252.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4077260.png)
![N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4077267.png)
